1,4-Dimethyl-1H-pyrazole-5-thiol
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Overview
Description
1,4-Dimethyl-1H-pyrazole-5-thiol is a sulfur-containing heterocyclic compound with a pyrazole ring structure. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. The presence of sulfur in the thiol group at position 5 adds unique chemical properties to this compound, making it a valuable scaffold in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-1H-pyrazole-5-thiol can be synthesized through several methodsFor example, a three-component one-pot protocol can be used, where 4-triazole-3-thiol or 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol reacts with acetylacetone and substituted benzaldehydes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as metal-free and solvent-free reactions, green solvents, and heterogeneous catalysts, is becoming increasingly common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-1H-pyrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and aryl halides are often used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1,4-Dimethyl-1H-pyrazole-5-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-1H-pyrazole-5-thiol involves its interaction with molecular targets through its thiol group and pyrazole ring. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation. The pyrazole ring can engage in hydrogen bonding and π-π interactions with various biological targets, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole-5-thiol: Similar structure but different substitution pattern.
1,4-Dimethyl-1H-pyrazole-3-thiol: Thiol group at a different position.
1,4-Dimethyl-1H-pyrazole-5-sulfonic acid: Oxidized form of the thiol compound
Uniqueness
1,4-Dimethyl-1H-pyrazole-5-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl groups and the thiol group at specific positions on the pyrazole ring enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
2,4-dimethyl-1H-pyrazole-3-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-4-3-6-7(2)5(4)8/h3,6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUNIOVYPQFNGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNN(C1=S)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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